molecular formula C16H19NO4S B5657354 N-(2-ETHYLPHENYL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE

N-(2-ETHYLPHENYL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE

Cat. No.: B5657354
M. Wt: 321.4 g/mol
InChI Key: ZLUSMJNYGOCXDM-UHFFFAOYSA-N
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Description

N-(2-ETHYLPHENYL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with ethyl and methoxy groups. The presence of these functional groups imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ETHYLPHENYL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE typically involves the reaction of 2-ethylphenylamine with 3,4-dimethoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. The starting materials are often sourced in bulk to reduce costs, and the reactions are optimized to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-ETHYLPHENYL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The ethyl and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 3,4-dimethoxybenzoic acid or 3,4-dimethoxybenzaldehyde.

    Reduction: Formation of N-(2-ethylphenyl)-3,4-dimethoxybenzene-1-amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-ETHYLPHENYL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-ETHYLPHENYL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. This inhibition can disrupt essential biological processes, leading to antimicrobial effects. The ethyl and methoxy groups may enhance the compound’s binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ETHYLPHENYL)-2-(4-((4-NITROBENZYLIDENE)AMINO)PHENOXY)ACETAMIDE: Another sulfonamide derivative with potential antimicrobial activity.

    N-(2-ETHYLPHENYL)-2-OXO-PYRIDINE-3-CARBONITRILE: A compound with a similar ethylphenyl group but different functional groups, leading to distinct biological activities.

Uniqueness

N-(2-ETHYLPHENYL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE is unique due to the presence of both ethyl and methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the sulfonamide moiety provides a distinct profile that can be exploited for various applications in research and industry.

Properties

IUPAC Name

N-(2-ethylphenyl)-3,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c1-4-12-7-5-6-8-14(12)17-22(18,19)13-9-10-15(20-2)16(11-13)21-3/h5-11,17H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUSMJNYGOCXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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